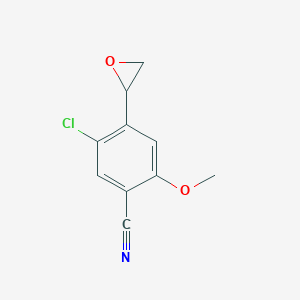
5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile: is an organic compound with the molecular formula C10H8ClNO2. This compound is characterized by the presence of a chloro group, a methoxy group, and an oxirane ring attached to a benzonitrile core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile typically involves the reaction of 5-chloro-2-methoxybenzonitrile with an epoxidizing agent. One common method is the use of m-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The oxirane ring in 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile can undergo oxidation reactions to form diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitriles.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of epoxide-containing molecules on biological systems. It may serve as a model compound for investigating the reactivity and toxicity of epoxides.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used as a starting material for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile involves its interaction with biological molecules through its reactive epoxide ring. The epoxide ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The chloro and methoxy groups may also contribute to its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
- 4-(Oxiran-2-ylmethoxy)benzonitrile
- 2-Methoxy-4-(oxiran-2-yl)benzonitrile
- 3-Chloro-5-[(oxiran-2-yl)methoxy]benzonitrile
Comparison: Compared to similar compounds, 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile is unique due to the presence of the chloro group at the 5-position. This structural feature can influence its reactivity and interaction with other molecules. The combination of the chloro, methoxy, and epoxide groups provides a distinct set of chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C10H8ClNO2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile |
InChI |
InChI=1S/C10H8ClNO2/c1-13-9-3-7(10-5-14-10)8(11)2-6(9)4-12/h2-3,10H,5H2,1H3 |
Clé InChI |
BHXIRMZADWGIBT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C#N)Cl)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
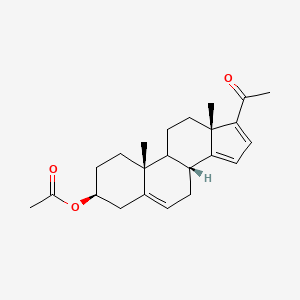
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)

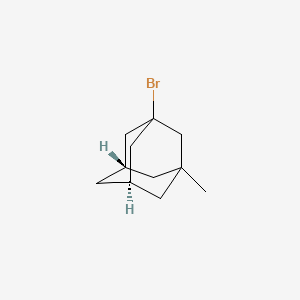
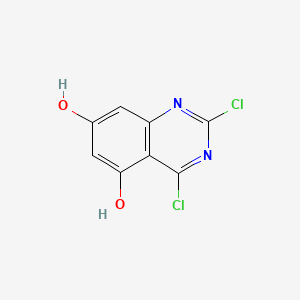
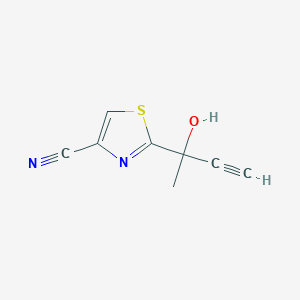
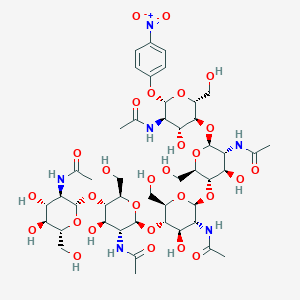

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)


![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
